N-(4-fluorophenyl)-4-methoxybenzamide

Description

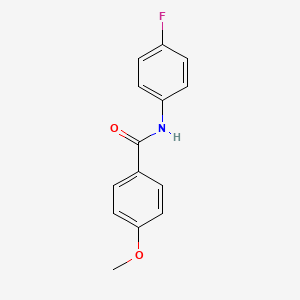

N-(4-Fluorophenyl)-4-methoxybenzamide is a benzamide derivative characterized by a 4-methoxybenzoyl group linked to a 4-fluorophenylamine moiety. The compound’s structure (Fig. 1) features electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.

Properties

IUPAC Name |

N-(4-fluorophenyl)-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO2/c1-18-13-8-2-10(3-9-13)14(17)16-12-6-4-11(15)5-7-12/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJNRBGJCUWQLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10307471 | |

| Record name | N-(4-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5021-60-3 | |

| Record name | N-(4-Fluorophenyl)-4-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5021-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 191533 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005021603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC191533 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(4-fluorophenyl)-4-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10307471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-FLUORO-4-METHOXYBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-4-methoxybenzamide typically involves the reaction of 4-fluoroaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

On an industrial scale, the synthesis of N-(4-fluorophenyl)-4-methoxybenzamide can be optimized by using continuous flow reactors to ensure better control over reaction parameters such as temperature and pressure. This method also allows for the efficient handling of reagents and products, reducing the risk of side reactions and improving yield.

Chemical Reactions Analysis

Hydrolysis Reactions

The benzamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

Reagents : Concentrated HCl, heat

Product : 4-Methoxybenzoic acid and 4-fluoroaniline hydrochloride.

Basic Hydrolysis

Reagents : NaOH (aqueous), reflux

Product : Sodium 4-methoxybenzoate and 4-fluoroaniline.

Mechanism :

The reaction proceeds via nucleophilic attack by water or hydroxide ions on the carbonyl carbon, cleaving the amide bond.

Halogenation of the Methoxy Group

The methoxy group can be replaced with halogens under specific conditions:

Example :

Reagents : HBr (48%), acetic acid, heat

Product : N-(4-Fluorophenyl)-4-bromobenzamide.

Fluorophenyl Ring Functionalization

Electrophilic aromatic substitution (EAS) occurs at the fluorophenyl ring:

Nitration :

Reagents : HNO₃, H₂SO₄

Product : N-(4-Fluoro-3-nitrophenyl)-4-methoxybenzamide .

Sulfonation :

Reagents : SO₃, H₂SO₄

Product : N-(4-Fluoro-3-sulfophenyl)-4-methoxybenzamide .

Oxidation of the Methoxy Group

Reagents : KMnO₄ (acidic conditions)

Product : N-(4-Fluorophenyl)-4-carboxybenzamide.

Reduction of the Amide Bond

Reagents : LiAlH₄ (anhydrous THF)

Product : N-(4-Fluorophenyl)-4-methoxybenzylamine.

Coupling Reactions

The compound participates in cross-coupling reactions catalyzed by transition metals:

Suzuki-Miyaura Coupling :

Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃

Product : Biaryl derivatives (e.g., N-(4-(Biphenyl-4-yl)phenyl)-4-methoxybenzamide) .

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 250°C, forming CO₂ and fluorinated aromatic byproducts.

-

Photodegradation : UV exposure induces cleavage of the amide bond, yielding 4-methoxybenzoic acid and 4-fluoroaniline.

Scientific Research Applications

Medicinal Chemistry

The compound exhibits promising therapeutic potential due to its ability to interact with specific biological targets. Research has indicated that derivatives of N-(4-fluorophenyl)-4-methoxybenzamide can serve as lead compounds for the development of drugs aimed at treating various diseases, including cancer and neurodegenerative disorders. The fluorine atom enhances the compound's lipophilicity, which can improve its bioavailability and efficacy in biological systems .

Biological Research

N-(4-fluorophenyl)-4-methoxybenzamide is utilized in biological assays to investigate its effects on cellular processes. Studies have shown that it can modulate signaling pathways by interacting with specific receptors or enzymes. For instance, its mechanism of action may involve the inhibition of certain kinases or other enzymes critical to cell proliferation and survival . This makes it a valuable tool for understanding disease mechanisms and identifying new therapeutic targets.

Pharmaceutical Development

In pharmaceutical research, N-(4-fluorophenyl)-4-methoxybenzamide has been explored as a candidate for drug formulation. Its structural features allow for modifications that can lead to enhanced pharmacological properties. Researchers are actively investigating its derivatives to optimize potency and selectivity against specific targets . The compound's ability to form stable interactions with biological macromolecules makes it an attractive option for further development.

Chemical Biology

The compound plays a role in chemical biology studies, where it is used to probe interactions between small molecules and biological macromolecules. By binding to various proteins or nucleic acids, N-(4-fluorophenyl)-4-methoxybenzamide can help elucidate the roles of these biomolecules in cellular processes. Such studies are crucial for developing new therapeutic strategies and understanding the molecular basis of diseases .

Table 1: Summary of Research Findings on N-(4-fluorophenyl)-4-methoxybenzamide

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-4-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Crystallography

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) : This analog replaces the 4-fluorophenyl group with a 4-methoxy-2-nitrophenyl moiety and introduces a bromine atom. Crystallographic studies reveal two molecules (A and B) per asymmetric unit, with structural parameters (e.g., bond lengths, angles) comparable to N-(4-fluorophenyl)-4-methoxybenzamide .

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Substitutes fluorine with chlorine and adds a methyl group at the 4-position of the benzamide ring. This increases steric bulk and alters electronic properties, enhancing fluorescence intensity (λex = 340 nm, λem = 380 nm) at pH 5 .

Table 1: Structural and Electronic Comparisons

Physicochemical and Spectroscopic Properties

Fluorescence and Stability

- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Exhibits pH-dependent fluorescence (optimal at pH 5, 25°C) with LOD = 0.269 mg/L .

- N-(6-Aminohexyl)-4-methoxybenzamide: Demonstrates hydrolytic instability at pH < 5.2, with 80% degradation at pH 4.5 . Comparable instability may occur in N-(4-fluorophenyl)-4-methoxybenzamide under acidic conditions.

Spectroscopic Characterization

Crystallographic and Computational Analysis

- Software Tools : SHELX programs and Mercury are widely used for structural determination and visualization. N-(4-fluorophenyl)-4-methoxybenzamide’s planar structure facilitates crystallographic resolution, similar to 4MNB .

- Docking Studies : Molecular modeling of analogs like 7j suggests that fluorine’s electronegativity improves binding interactions in hydrophobic pockets .

Biological Activity

N-(4-fluorophenyl)-4-methoxybenzamide is an organic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This compound is characterized by a benzamide core with specific substitutions that influence its biological activity. This article provides a comprehensive overview of the biological activities associated with N-(4-fluorophenyl)-4-methoxybenzamide, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

N-(4-fluorophenyl)-4-methoxybenzamide has the following structure:

- Chemical Formula : CHFNO

- Molecular Weight : 273.28 g/mol

- CAS Number : 5021-60-3

This compound features:

- A 4-fluorophenyl group that enhances hydrophobic interactions.

- A methoxy group which can participate in hydrogen bonding, affecting its interaction with biological targets.

The biological activity of N-(4-fluorophenyl)-4-methoxybenzamide primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group increases the binding affinity through hydrophobic interactions, while the methoxy group can form hydrogen bonds. Such interactions can modulate the activity of target proteins, leading to various biological effects, including anti-inflammatory and analgesic properties .

1. Anti-inflammatory Effects

Research indicates that N-(4-fluorophenyl)-4-methoxybenzamide exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

2. Analgesic Properties

The compound has been explored for its analgesic effects. Animal models have shown that it can reduce pain responses, indicating its potential as a non-opioid analgesic agent .

3. Antimicrobial Activity

Preliminary studies suggest that N-(4-fluorophenyl)-4-methoxybenzamide may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, although further research is needed to elucidate its full spectrum of activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-(4-fluorophenyl)-4-methoxybenzamide:

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of N-(4-fluorophenyl)-4-methoxybenzamide has been explored to optimize its biological activity. Modifications to the benzamide structure have been investigated to enhance potency and selectivity for biological targets. For instance, replacing the methoxy group with other substituents has been shown to significantly alter the compound's efficacy against specific targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.